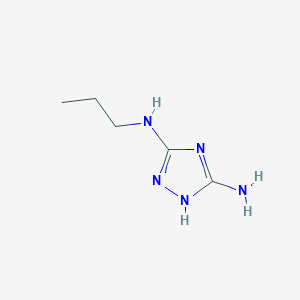

N3-Propyl-1H-1,2,4-triazole-3,5-diamine

Beschreibung

Role of 1,2,4-Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazole derivatives occupy a privileged position in drug development due to their ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets. These interactions are facilitated by the triazole ring’s electron-rich nitrogen atoms, which mimic peptide bonds or purine bases in enzymes and receptors. For instance, fluconazole and itraconazole—two widely used antifungal agents—leverage their 1,2,4-triazole cores to inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes.

Recent studies highlight the adaptability of 1,2,4-triazoles in addressing drug resistance. Modifications at the N1 and N4 positions have yielded derivatives with enhanced binding affinity for mutated fungal enzymes, overcoming resistance mechanisms such as efflux pump overexpression. Additionally, 1,2,4-triazoles exhibit broad-spectrum activity against bacterial and viral pathogens, with some derivatives showing inhibitory effects on viral proteases and polymerases.

Table 1: Pharmacological Applications of 1,2,4-Triazole Derivatives

Structural Significance of Propyl Substitution at N3 Position

The introduction of a propyl group at the N3 position of 1,2,4-triazole-3,5-diamine alters the molecule’s physicochemical and pharmacological profile. The propyl chain enhances lipophilicity, improving membrane permeability and bioavailability compared to shorter alkyl substituents. This modification also introduces conformational flexibility, enabling the molecule to adopt optimal binding poses in enzyme active sites.

Synthetic routes to N3-propyl-1,2,4-triazole-3,5-diamine typically involve nucleophilic substitution reactions between 3,5-diamino-1,2,4-triazole and propylamine under mild conditions. The propyl group’s electron-donating inductive effect stabilizes the triazole ring, increasing resistance to metabolic degradation. Spectroscopic analyses (e.g., NMR, IR) confirm that the propyl substituent adopts a gauche conformation, minimizing steric hindrance with adjacent amine groups.

Structural Advantages of N3-Propyl Substitution

- Enhanced Lipophilicity : LogP values increase by 0.8–1.2 units compared to unsubstituted analogs, favoring passive diffusion across cellular membranes.

- Targeted Hydrophobic Interactions : The propyl chain engages with hydrophobic pockets in enzymes, as observed in molecular docking studies with CDK2.

- Synthetic Accessibility : Propylamine’s commercial availability and reactivity enable high-yield, scalable synthesis.

Eigenschaften

IUPAC Name |

3-N-propyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-2-3-7-5-8-4(6)9-10-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJLXZBPFLYTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NNC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461518 | |

| Record name | N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87253-78-9 | |

| Record name | N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-Propyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of propylamine with 3,5-diamino-1,2,4-triazole. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N3-Propyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N3-Propyl-1H-1,2,4-triazole-3,5-diamine serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have shown that compounds with triazole moieties can possess anti-inflammatory effects. This compound may be explored for its potential to mitigate inflammatory responses in various diseases .

| Study | Findings |

|---|---|

| Study on Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Research | Suggested reduction in inflammatory markers in vitro. |

Agrochemical Applications

The compound is also significant in the agrochemical sector as an intermediate for synthesizing herbicides and fungicides. Its ability to inhibit specific enzymes in plant pathogens makes it valuable for crop protection.

Fungicidal Activity

Triazole compounds are widely used as fungicides due to their ability to inhibit sterol biosynthesis in fungi. This compound has shown promise in laboratory settings for controlling fungal diseases in crops .

Herbicidal Properties

Research indicates that triazole derivatives can act as herbicides by interfering with plant growth processes. The application of N3-propyl derivatives could enhance the efficacy of existing herbicides .

| Application | Effectiveness |

|---|---|

| Fungicide Trials | Effective against common fungal pathogens. |

| Herbicide Development | Potential to improve herbicidal activity when combined with other agents. |

Synthesis and Characterization

The synthesis of N3-propyl derivatives typically involves the reaction of hydrazine derivatives with suitable precursors under controlled conditions. For instance, the method described in US5028716 outlines a pathway for synthesizing various triazole derivatives through hydrazine hydration reactions .

Case Study: Synthesis Methodology

A recent study focused on the synthesis of this compound through a multi-step process involving:

Wirkmechanismus

The mechanism of action of N3-Propyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes involved in DNA synthesis. By inhibiting these enzymes, the compound can prevent cell proliferation, making it useful in cancer research and treatment . The specific pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis is a key aspect of its biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Yields : Aryl-substituted derivatives (e.g., p-tolyl) exhibit higher yields (up to 92%) compared to fluorophenyl analogs (83%), suggesting steric or electronic factors influence reaction efficiency .

Industrial and Commercial Relevance

- Amitrole Impurities : Unsubstituted 4H-1,2,4-triazole-3,5-diamine is a byproduct in the herbicide amitrole, highlighting industrial synthesis challenges .

- Commercial Availability : Aryl-substituted variants (e.g., phenyl, nitrophenyl) are marketed as pharmaceutical intermediates, whereas alkyl-substituted derivatives (e.g., propyl) are less documented commercially .

Analytical Characterization

Analogs are rigorously characterized via:

Biologische Aktivität

N3-Propyl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are known for their significant biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The triazole moiety enhances the interaction with biological targets due to its ability to form hydrogen bonds and its stability under various conditions .

Anticancer Activity

This compound has demonstrated notable anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation across various cancer cell lines. For instance:

- Cell Proliferation Inhibition : A study showed that triazole derivatives exhibited IC50 values ranging from 1.02 to 74.28 μM against six cancer cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis via increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Compound A | HCT116 | 0.43 | ROS induction |

| Compound B | A375 (melanoma) | TBD | Cell cycle arrest |

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties as well. N3-Propyl-1H-1,2,4-triazole derivatives have shown effectiveness against various pathogens:

- Fungal Inhibition : Studies have reported that triazole derivatives exhibit antifungal activity with lower toxicity compared to traditional antifungals .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | TBD |

| Compound C | Aspergillus niger | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of N3-propyl derivatives has also been explored:

- COX Inhibition : Some studies indicate that triazoles can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For example, certain triazoles showed strong COX-2 inhibition with IC50 values as low as 0.12 μM .

Case Studies and Research Findings

Several studies have specifically focused on the synthesis and biological evaluation of N3-propyl derivatives:

- Synthesis and Evaluation : A study synthesized various 1-acyl and 3-amino derivatives of triazoles and evaluated their anticancer activity in vitro on human tumor cells. The results indicated promising selectivity towards cancer cells while sparing normal cells .

- In Vivo Studies : In vivo experiments demonstrated that specific triazole compounds could significantly reduce tumor size in xenograft models without exhibiting toxicity to normal tissues .

Q & A

Basic Research Questions

Q. How can experimental design methodologies optimize the synthesis of N3-Propyl-1H-1,2,4-triazole-3,5-diamine?

- Answer: Statistical methods like factorial design (full or fractional) enable systematic optimization of reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a 2^k factorial design can identify critical variables affecting yield and purity while minimizing experimental iterations . Computational tools (e.g., quantum chemical calculations) further narrow optimal conditions by predicting reaction pathways and intermediate stability, reducing trial-and-error approaches .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer:

- Raman spectroscopy : Monitors real-time synthesis dynamics (e.g., intermediate formation) via vibrational mode analysis .

- NMR (1H/13C) : Resolves structural ambiguities, such as tautomerism in the triazole ring, by comparing shifts with reference spectra of analogous compounds (e.g., 3,5-diphenyl-1,2,4-triazole derivatives) .

- HPLC-MS : Validates purity and identifies byproducts (e.g., unreacted precursors) using reverse-phase columns and high-resolution mass spectrometry .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic or biological systems. Molecular dynamics simulations assess solubility and stability in solvents, guiding formulation design . Databases like NIST Chemistry WebBook provide reference data for validating computational results .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Answer:

- Meta-analysis : Cross-reference studies using standardized assays (e.g., enzyme inhibition IC50 values) to isolate variables like assay conditions or compound purity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl chain length) to isolate functional group contributions. For example, compare propyl vs. methyl groups on triazole’s N3 position .

- Data validation : Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- Answer:

- Degradation studies : Simulate photolysis/hydrolysis under controlled UV-Vis or pH conditions, tracking degradation products via LC-QTOF-MS .

- Ecotoxicology : Use microcosm models to assess bioaccumulation in aquatic systems, incorporating OECD guidelines for algal or Daphnia magna toxicity testing .

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Answer:

- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., kinases) using fluorescent substrates .

- Cellular imaging : Label the compound with fluorophores (e.g., BODIPY) to track subcellular localization via confocal microscopy .

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations

Q. What strategies ensure data integrity when handling conflicting results in triazole-based compound research?

- Answer:

- Blinded replication : Independent labs repeat experiments using identical protocols (e.g., reagent batches, instrumentation) .

- Open-access databases : Share raw spectral data (NMR, MS) and computational input files via platforms like Zenodo to enable peer validation .

Q. How should interdisciplinary teams collaborate to accelerate research on this compound?

- Answer: Adopt frameworks like ICReDD’s "reaction design" model, integrating computational chemists (for reaction prediction), synthetic chemists (for experimental validation), and biologists (for activity screening) . Tools like electronic lab notebooks (ELNs) standardize data sharing across disciplines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.